Refractive Index at 193 nm: Perhydropyrene Outperforms All Common Cycloalkane Immersion Fluids
Perhydropyrene exhibits the highest refractive index at 193 nm among five screened polycycloalkanes, making it the leading candidate for third-generation 193 nm immersion lithography fluids [1]. The measured n₁₉₃ value of 1.7014 for perhydropyrene (PHPY) surpasses perhydrofluorene (PHF, n₁₉₃ = 1.6684), perhydrophenanthrene (PHP, n₁₉₃ ≈ 1.66), decalin (n₁₉₃ = 1.6238), cyclodecane (n₁₉₃ = 1.6211), and cyclohexane (n₁₉₃ = 1.5618) [1]. However, perhydropyrene exhibits an unacceptably high absorption at 193 nm (>0.2 cm⁻¹) compared to decalin and cyclodecane, which show absorbance below 0.2 cm⁻¹, limiting its use as a neat immersion fluid but opening opportunities in tailored high-index blends [1].
| Evidence Dimension | Refractive index at 193 nm (n₁₉₃) |
|---|---|
| Target Compound Data | n₁₉₃ = 1.7014 |
| Comparator Or Baseline | Decalin n₁₉₃ = 1.6238; Perhydrofluorene n₁₉₃ = 1.6684; Cyclodecane n₁₉₃ = 1.6211; Cyclohexane n₁₉₃ = 1.5618 |
| Quantified Difference | Δn = +0.0776 vs. perhydrofluorene; +0.0803 vs. cyclodecane; +0.0776 vs. decalin; +0.1396 vs. cyclohexane |
| Conditions | Multi-wavelength ellipsometry on purified liquid samples at ambient temperature; absorption measured via UV spectrometry in 1 mm cuvette |
Why This Matters
Procurement for high-index immersion fluid development must prioritize perhydropyrene because its refractive index advantage of 0.08–0.14 units over alternatives directly translates to higher numerical aperture (NA) and improved lithographic resolution.
- [1] López-Gejo, J.; Kunjappu, J. T.; Zhou, J.; et al. Polycycloalkanes as Potential Third-Generation Immersion Fluids for Photolithography at 193 nm. Chem. Mater. 2007, 19, 3641–3647. View Source
